3-Isocyanato-1,5-dimethyl-1H-pyrazole chemical structure and properties
3-Isocyanato-1,5-dimethyl-1H-pyrazole chemical structure and properties
Structure, Synthesis, and Application in Medicinal Chemistry
Executive Summary
3-Isocyanato-1,5-dimethyl-1H-pyrazole is a high-value heterocyclic electrophile primarily utilized as a "warhead" intermediate in the synthesis of urea- and carbamate-based pharmacophores.[1] Its structural core—the 1,5-dimethylpyrazole ring—serves as a bioisostere for phenyl and heteroaryl rings in kinase inhibitors (e.g., FLT3, VEGFR) and agrochemicals.
This guide provides a rigorous technical analysis of the compound's physiochemical profile, validated synthesis protocols, and downstream reactivity, designed for medicinal chemists requiring actionable data for scaffold elaboration.
Chemical Identity & Physiochemical Properties
The physiochemical profile of 3-isocyanato-1,5-dimethyl-1H-pyrazole is defined by the electrophilic isocyanate group attached to the electron-rich pyrazole ring.[1] The 1,5-substitution pattern provides specific steric vectors distinct from its 1,3-isomer, often exploiting unique hydrophobic pockets in protein targets.
1.1 Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 3-Isocyanato-1,5-dimethyl-1H-pyrazole |
| Common Name | 1,5-Dimethylpyrazol-3-yl isocyanate |
| Molecular Formula | C₆H₇N₃O |
| Molecular Weight | 137.14 g/mol |
| SMILES | CN1C(C)=CC(N=C=O)=N1 |
| Precursor CAS | 35100-92-6 (refers to the amine precursor, often used to track the derivative) |
1.2 Physical Properties (Experimental & Predicted)
Note: As a reactive intermediate, this compound is frequently generated in situ. Data below reflects the isolated species under anhydrous conditions.
| Property | Value / Range | Context/Notes |
| Physical State | Solid (Low MP) or Oil | Tendency to sublime; often handled as a solution.[1] |
| Boiling Point | ~220–230 °C (Predicted) | Decomposition often occurs prior to boiling at atm pressure. |
| Density | 1.18 ± 0.1 g/cm³ | Predicted based on packing fraction of pyrazole ureas. |
| IR Signature | 2250–2270 cm⁻¹ | Critical QC Parameter: Strong N=C=O asymmetric stretch. |
| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols. |
Synthesis Protocols & Methodology
The synthesis of 3-isocyanato-1,5-dimethyl-1H-pyrazole requires strict exclusion of moisture to prevent hydrolysis back to the amine or formation of the symmetric urea dimer.[1]
Method A: Triphosgene-Mediated Carbonylation (Standard Laboratory Scale)
This method is preferred for its safety profile compared to gaseous phosgene, utilizing solid triphosgene (bis(trichloromethyl) carbonate).[1]
Reagents:
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Substrate: 1,5-Dimethyl-1H-pyrazol-3-amine (1.0 eq)
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Reagent: Triphosgene (0.35 eq)[1]
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Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0–3.0 eq)[1]
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Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Protocol:
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Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition funnel under positive Nitrogen (N₂) pressure.
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Dissolution: Dissolve triphosgene in anhydrous DCM at 0°C.
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Addition: Dropwise add a solution of 1,5-dimethyl-1H-pyrazol-3-amine and TEA in DCM over 30 minutes. Caution: Exothermic.
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Reflux: Allow to warm to room temperature, then reflux (40°C) for 2–4 hours.
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Validation (In-Process Control): Aliquot a sample for IR spectroscopy. The appearance of a strong peak at 2260 cm⁻¹ confirms isocyanate formation.
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Workup: Remove solvent under reduced pressure (rotary evaporator) under anhydrous conditions. The residue is typically used immediately (one-pot) or distilled under high vacuum if isolation is required.[1]
Method B: Curtius Rearrangement (acyl azide route)
Used when starting from the carboxylic acid derivative (1,5-dimethyl-1H-pyrazole-3-carboxylic acid).[1]
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Activation: React acid with Diphenylphosphoryl azide (DPPA) and TEA in Toluene.
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Rearrangement: Heat to 80–100°C. The intermediate acyl azide releases N₂ to rearrange into the isocyanate.
Reactivity & Mechanism
The isocyanate carbon is highly electrophilic.[2] Upon reaction with nucleophiles, the 1,5-dimethylpyrazole ring acts as an electron-donating scaffold, influencing the pKa of the resulting urea/carbamate protons.
3.1 Reaction Pathways
The following Graphviz diagram illustrates the synthesis and downstream reactivity pathways.
Caption: Synthesis and divergent reactivity pathways of 3-isocyanato-1,5-dimethyl-1H-pyrazole. Blue node indicates the target intermediate.
3.2 Mechanistic Insight: Urea Formation
In drug discovery, the reaction with functionalized amines (e.g., piperazines, anilines) is the most common application.
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Nucleophilic Attack: The lone pair of the external amine attacks the central carbon of the isocyanate group.
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Proton Transfer: A rapid proton transfer from the attacking amine to the isocyanate nitrogen occurs.
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Result: Formation of a stable urea linkage (-NH-CO-NH-). This linker is crucial for hydrogen bonding within the ATP-binding pocket of kinases (e.g., interacting with the "gatekeeper" residue).
Applications in Drug Discovery
The 1,5-dimethylpyrazole moiety is a privileged scaffold. When linked via a urea bridge derived from this isocyanate, it exhibits specific pharmacological advantages.
4.1 Kinase Inhibition (FLT3 & VEGFR) [1]
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Role: The pyrazole nitrogen (N2) often acts as a hydrogen bond acceptor, while the urea NHs act as donors.
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Selectivity: The 1-methyl group projects into the solvent front or specific hydrophobic regions, while the 5-methyl group can induce a twist in the molecule, improving selectivity against off-target kinases by creating steric clashes in restricted binding pockets.[1]
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Example Class: Type II Kinase Inhibitors (bind to the inactive DFG-out conformation).
4.2 Experimental Data Summary (Precursor vs. Derivative)
| Compound | Role | Key Spectral Feature | Application |
| 1,5-dimethyl-1H-pyrazol-3-amine | Precursor | NH₂ stretch (~3300 cm⁻¹) | Starting material |
| 3-Isocyanato-1,5-dimethyl-1H-pyrazole | Intermediate | N=C=O stretch (~2260 cm⁻¹) | Electrophilic Warhead |
| N-(1,5-dimethylpyrazol-3-yl)-N'-aryl urea | Product | C=O stretch (~1650 cm⁻¹) | Active Pharmaceutical Ingredient |
Safety & Handling
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Hazard Class: Sensitizer / Irritant.
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Inhalation: Isocyanates are potent respiratory sensitizers. All operations must be performed in a functioning fume hood.
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Quenching: Unreacted isocyanate should be quenched with methanol or a mixture of water/surfactant/amine before disposal to convert the reactive group to an inert carbamate or urea.
References
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National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 7017747: 1,5-dimethyl-1H-pyrazol-3-amine.[1] Retrieved from [Link]
- Ansari, A., et al. (2017). Pyrazole derivatives: A worthy insight into its biology and chemistry. European Journal of Medicinal Chemistry. (General reactivity of aminopyrazoles).
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Sigma-Aldrich. (n.d.).[1] Technical Bulletin: Handling and Storage of Isocyanates. (Standard protocol for handling NCO intermediates).
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Google Patents. (2001). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.[1] Retrieved from
